

# AL002 Fails to Outperform Placebo in Phase 2 Alzheimer's Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DL002**

Cat. No.: **B15605098**

[Get Quote](#)

South San Francisco, CA - The investigational antibody AL002 did not meet its primary or secondary endpoints in the Phase 2 INVOKE-2 clinical trial for early-stage Alzheimer's disease, failing to demonstrate a statistically significant slowing of clinical progression compared to placebo.<sup>[1][2]</sup> The trial's outcome is a setback for the TREM2-targeting therapeutic approach in this patient population. Alector, the biotechnology company developing AL002, has announced the discontinuation of the long-term extension of the study.<sup>[1][3]</sup>

The INVOKE-2 trial was a multi-center, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy and safety of AL002 in individuals with early Alzheimer's disease.<sup>[3][4]</sup> Despite evidence of sustained target engagement and microglial activation, AL002 did not show a therapeutic benefit.<sup>[3][4]</sup>

## Trial Design and Endpoints

The primary endpoint of the INVOKE-2 study was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score.<sup>[2][3]</sup> Secondary endpoints included assessments of clinical and functional outcomes.<sup>[1][2]</sup> The trial also evaluated the effect of AL002 on various fluid and imaging biomarkers associated with Alzheimer's disease.<sup>[1]</sup>

Unfortunately, AL002 failed to show any significant positive effects on the primary endpoint, secondary clinical and functional endpoints, Alzheimer's fluid biomarkers, or on the reduction of brain amyloid levels as measured by amyloid PET imaging.<sup>[1][2]</sup>

## Quantitative Data Summary

Given that the INVOKE-2 trial did not meet its primary or secondary endpoints, no statistically significant quantitative data demonstrating the efficacy of AL002 over placebo is available. The top-line results indicate a lack of difference between the AL002 and placebo arms in slowing cognitive and functional decline.

| Outcome Measure                                          | AL002 (Pooled Doses) vs.<br>Placebo     | Result                                   |
|----------------------------------------------------------|-----------------------------------------|------------------------------------------|
| Primary Endpoint                                         |                                         |                                          |
| Change in Clinical Dementia Rating Sum of Boxes (CDR-SB) | No statistically significant difference | Trial did not meet primary endpoint      |
| Secondary Endpoints                                      |                                         |                                          |
| Clinical and Functional Outcomes                         | No statistically significant difference | Trial did not meet secondary endpoints   |
| Alzheimer's Fluid Biomarkers                             | No significant effects                  | No evidence of disease modification      |
| Brain Amyloid Levels (Amyloid PET)                       | No treatment-related reduction          | No impact on a key pathological hallmark |

## Safety and Tolerability

Treatment with AL002 was associated with the observation of MRI changes resembling amyloid-related imaging abnormalities (ARIA) and infusion-related reactions.[2][3] These adverse events were more frequently observed in participants receiving AL002 compared to placebo.[2]

## Experimental Protocols

### Study Population

The INVOKE-2 trial enrolled participants diagnosed with early-stage Alzheimer's disease. Key inclusion criteria included:

- Diagnosis of early Alzheimer's disease with evidence of brain amyloidosis confirmed by cerebrospinal fluid (CSF) analysis or positron emission tomography (PET).[\[3\]](#)
- A Mini-Mental State Examination (MMSE) score of  $\geq 20$ .[\[3\]](#)
- A Clinical Dementia Rating (CDR) Global Score of 0.5 or 1.0.[\[3\]](#)
- A Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) score on the Delayed Memory Index (DMI) of  $\leq 95$ .[\[3\]](#)
- Participants were required to have a study partner who could provide informed consent and attend study visits.[\[3\]](#)

Key exclusion criteria included:

- Dementia due to conditions other than Alzheimer's disease.[\[3\]](#)
- Presence of the APOE e4/e4 genotype.[\[3\]](#)
- History of severe allergic reactions to antibody therapies.[\[3\]](#)
- Uncontrolled hypertension, diabetes, or thyroid disease.[\[3\]](#)
- Current use of anticoagulant medications.[\[3\]](#)

## Treatment Regimen

Participants were randomized to receive one of three dose levels of AL002 or a matching placebo.[\[5\]](#)[\[6\]](#)[\[7\]](#) The investigational drug was administered via intravenous (IV) infusion every four weeks for a duration of up to 96 weeks.[\[3\]](#)[\[4\]](#)

## Efficacy and Safety Assessments

A comprehensive battery of assessments was used to evaluate the efficacy and safety of AL002.

Efficacy Assessments:

- Clinical Dementia Rating Sum of Boxes (CDR-SB): A global scale to assess cognitive and functional performance.[\[3\]](#)
- Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13): Measures cognitive dysfunction.
- Alzheimer's Disease Cooperative Study-Activities of Daily Living-Mild Cognitive Impairment (ADCS-ADL-MCI): Assesses the ability to perform daily activities.
- Mini-Mental State Examination (MMSE): A widely used test of cognitive function.
- Imaging Biomarkers: Amyloid and tau PET scans to measure the burden of these pathologies in the brain.
- Fluid Biomarkers: Analysis of CSF and plasma for biomarkers of neurodegeneration and inflammation.

#### Safety Assessments:

- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Regular magnetic resonance imaging (MRI) scans to monitor for ARIA.
- Vital signs, electrocardiograms (ECGs), and laboratory tests.

## AL002 Mechanism of Action

AL002 is a humanized monoclonal antibody designed to target and activate TREM2 (Triggering Receptor Expressed on Myeloid cells 2), a receptor found on the surface of microglia, the primary immune cells of the brain.[\[6\]](#) The therapeutic hypothesis is that by activating TREM2, AL002 would stimulate microglial activity, leading to enhanced clearance of amyloid plaques and other pathological proteins, thereby providing a neuroprotective effect.[\[8\]](#)

## Visualizations



[Click to download full resolution via product page](#)

Caption: AL002 signaling pathway in microglia.



[Click to download full resolution via product page](#)

Caption: Workflow of the INVOKE-2 clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | The potential and challenges of TREM2-targeted therapy in Alzheimer's disease: insights from the INVOKE-2 study [frontiersin.org]
- 2. A Phase 2 Study to Evaluate Efficacy and Safety of AL002 in Participants With Early Alzheimer's Disease [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Alector announces results from INVOKE-2 Phase 2 trial in early AD | Alzheimer Europe [alzheimer-europe.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Alector Presents Baseline Characteristics for INVOKE-2 Phase 2 Clinical Trial of AL002 at the Alzheimer's Association International Conference® 2024 (AAIC®) | Alector [alector.gcs-web.com]
- 7. Alector's Alzheimer's Drug Fails Phase 2 Trial, Forces 17% Staff Cut | ALEC Stock News [stocktitan.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [AL002 Fails to Outperform Placebo in Phase 2 Alzheimer's Trial]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605098#d1002-vs-placebo-clinical-trial-design\]](https://www.benchchem.com/product/b15605098#d1002-vs-placebo-clinical-trial-design)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)